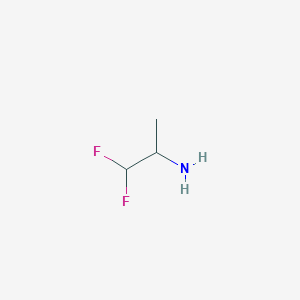

1,1-Difluoropropan-2-amine

Description

Significance of Fluorine in Organic Chemistry and Chemical Biology

The strategic placement of fluorine atoms within an organic molecule can dramatically alter its physical, chemical, and biological properties. 20.210.105 This is attributed to the unique characteristics of the fluorine atom, which is the most electronegative element and has a relatively small van der Waals radius, comparable to that of a hydrogen atom. tandfonline.comnih.gov

The high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong carbon-fluorine (C-F) bond, which is the most polar single bond in organic chemistry. fiveable.meomicsonline.org This polarity and the bond's high dissociation energy (typically around 109 kcal/mol) contribute to the increased thermal and metabolic stability of fluorinated compounds. chinesechemsoc.orgnih.gov The introduction of fluorine can significantly influence the electron distribution within a molecule, affecting the acidity or basicity (pKa) of nearby functional groups and altering dipole moments. tandfonline.comfiveable.me For instance, the presence of fluorine can lower the basicity of amines, which can enhance the bioavailability of a drug by improving its ability to permeate cell membranes. tandfonline.comnih.gov

From a steric perspective, the fluorine atom's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows fluorine to act as a hydrogen mimic in some biological contexts, causing minimal steric disruption when binding to enzyme or receptor sites. tandfonline.com However, the substitution of hydrogen with fluorine is not always sterically benign, and the interplay between steric and electronic effects can lead to specific conformational preferences. fiveable.me

The unique properties imparted by fluorine have made fluorinated organic compounds indispensable in advanced research, particularly in drug discovery and development. researchgate.net An estimated 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org Fluorination is a common strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target. researchgate.netresearchgate.net By blocking sites of metabolic oxidation, fluorine can prolong the half-life of a drug. nih.gov

Beyond pharmaceuticals, fluorinated compounds are crucial in the development of agrochemicals, with about 50% of such products containing fluorine. chinesechemsoc.org They are also integral to materials science, being used in the creation of polymers, liquid crystals, and surfactants with unique properties. acs.org Furthermore, the fluorine-18 (B77423) isotope (¹⁸F) is a key component in positron emission tomography (PET) imaging, a non-invasive diagnostic tool used to visualize and study biochemical processes in living organisms. tandfonline.comwikipedia.org

Overview of Primary Amines in Synthetic Applications

Primary amines (R-NH₂) are fundamental building blocks in organic synthesis due to the reactivity of the amino group. acs.org They serve as versatile nucleophiles and are key intermediates in the formation of a wide array of chemical functionalities, including amides, sulfonamides, and secondary and tertiary amines. enamine.netnumberanalytics.com Common synthetic transformations involving primary amines include N-alkylation, N-arylation, reductive amination, and acylation. enamine.netnumberanalytics.com

The synthesis of primary amines itself can be achieved through various methods, such as the reduction of nitro compounds, nitriles, and azides, as well as through reductive amination of aldehydes and ketones and the Gabriel synthesis. acs.orgrsc.org Their importance is underscored by their widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.com

Specific Context of 1,1-Difluoropropan-2-amine within Organofluorine Chemistry

This compound is a fluorinated primary amine that combines the structural features of a primary amine with a gem-difluoro group. This combination makes it a valuable building block in the synthesis of more complex fluorinated molecules.

As a primary amine, this compound can participate in the typical reactions of this functional group, allowing for its incorporation into a variety of molecular scaffolds. enamine.net Its fluorinated nature makes it particularly useful for synthesizing compounds with potential applications in medicinal chemistry and materials science. a2bchem.com The presence of the difluoro group can impart desirable properties, such as increased metabolic stability and altered lipophilicity, to the final products. wikipedia.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₇F₂N |

| Molecular Weight | 95.09 g/mol |

| CAS Number | 430-68-2 |

Table 2: Comparison of Atomic Radii and Electronegativity

| Element | Van der Waals Radius (Å) | Pauling Electronegativity |

| Hydrogen | 1.20 | 2.20 |

| Fluorine | 1.47 | 3.98 |

| Carbon | 1.70 | 2.55 |

| Nitrogen | 1.55 | 3.04 |

| Oxygen | 1.52 | 3.44 |

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoropropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKXZAXLYWERGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Difluoropropan 2 Amine

Direct Synthesis Approaches

Direct methods for the synthesis of 1,1-Difluoropropan-2-amine primarily involve the formation of the carbon-nitrogen bond at the second position of the difluorinated propane (B168953) backbone.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This approach involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

The most direct route to this compound via reductive amination starts from 1,1-Difluoropropan-2-one. This reaction involves the condensation of the ketone with ammonia or an ammonia surrogate, followed by the reduction of the resulting imine.

The general reaction is as follows:

A variety of reducing agents and catalytic systems have been developed for reductive amination. organic-chemistry.org For the synthesis of primary amines from ketones, common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

Transition metal catalysts are also employed for this transformation, often using hydrogen gas as the reductant. Ruthenium and iridium complexes, for instance, have been shown to be effective for the direct reductive amination of ketones with ammonia. carla-hd.deamericanelements.com For example, a ruthenium catalyst in the presence of a suitable ligand and a co-catalyst like aluminum triflate has been used for the synthesis of α-methylbenzylamine derivatives from acetophenone (B1666503) and ammonia. carla-hd.de A similar strategy could potentially be applied to the synthesis of this compound.

| Catalyst System | Amine Source | Reducing Agent | Potential Applicability |

| Sodium Cyanoborohydride | Ammonia | NaBH₃CN | General method for reductive amination. masterorganicchemistry.com |

| Ruthenium Catalyst | Ammonia | Hydrogen Gas | Effective for amination of various ketones. carla-hd.de |

| Iridium Catalyst | Ammonium (B1175870) Formate | Formate | Transfer hydrogenation conditions. |

While typically used to introduce fluorine atoms, certain nucleophilic substitution reactions could theoretically be adapted to introduce an amino group onto a suitably functionalized difluoropropane backbone. However, this is a less direct and less common approach for the synthesis of primary amines compared to reductive amination.

Reductive Amination Strategies

Synthesis from Precursor Molecules

An alternative strategy involves the synthesis of this compound from a precursor molecule that already contains the 1,1-difluoro-2-propyl skeleton.

This approach focuses on the conversion of a functional group at the 2-position of a 1,1-difluoropropane (B3041945) derivative into an amine.

A plausible, though hypothetically described, route to this compound is the reduction of 1,1-Difluoro-2-nitropropane. The reduction of nitroalkanes to primary amines is a well-established transformation in organic synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The general reaction is as follows:

Several methods are available for the reduction of aliphatic nitro compounds to amines. wikipedia.org Catalytic hydrogenation is a common and efficient method, employing catalysts such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.org

Alternatively, metal-based reducing agents can be used. For instance, iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic and effective method for nitro group reduction. masterorganicchemistry.com Other metals such as zinc, tin, and samarium have also been utilized for this purpose. wikipedia.org

| Reducing Agent/System | Reaction Conditions | Remarks |

| H₂ / Raney Nickel | Hydrogen atmosphere | Common catalytic hydrogenation method. wikipedia.org |

| H₂ / Platinum(IV) oxide | Hydrogen atmosphere | Effective for aliphatic nitro compounds. wikipedia.org |

| Iron / Acetic Acid | Acidic conditions | Classic and reliable method. masterorganicchemistry.com |

| Zinc / Ammonium Chloride | Aqueous media | Can be used for reduction to hydroxylamines. wikipedia.org |

The presence of the gem-difluoro group adjacent to the nitro group might influence the reactivity and the choice of the reducing agent. However, the robustness of the carbon-fluorine bond suggests that standard nitro reduction conditions would likely be compatible.

Transformation of Fluorinated Propane Derivatives

Conversion of 1,1-Difluoropropane-2-ol Derivatives

A common and effective strategy for the synthesis of amines is through the conversion of the corresponding alcohol. In the case of this compound, this involves the transformation of 1,1-difluoropropane-2-ol. This can be achieved through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

One of the most widely used methods for this type of transformation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine and azodicarboxylate, forming a good leaving group which is then displaced by a nitrogen nucleophile.

For the synthesis of primary amines, a common approach involves using a protected nitrogen source, such as phthalimide (B116566) or hydrazoic acid. organic-chemistry.org The initial product is a phthalimide or an azide (B81097), respectively, which can then be deprotected or reduced to yield the desired primary amine. The use of phthalimide in this context is an extension of the Gabriel synthesis. organic-chemistry.org

The reaction proceeds via an S(_N)2 mechanism, resulting in a complete inversion of the stereocenter at the alcohol carbon. organic-chemistry.org This stereospecificity is a key advantage of the Mitsunobu reaction, particularly in the synthesis of chiral amines from chiral alcohols.

| Reagent/Condition | Purpose | Outcome |

| 1,1-Difluoropropane-2-ol | Starting Material | Provides the carbon skeleton and initial stereochemistry. |

| Triphenylphosphine (PPh₃) | Activating Agent | Reacts with the azodicarboxylate to form the active phosphonium (B103445) salt. |

| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | Oxidant | Activates the alcohol for nucleophilic attack. |

| Phthalimide or Hydrazoic Acid | Nitrogen Nucleophile | Displaces the activated hydroxyl group. |

| Subsequent Hydrolysis or Reduction | Deprotection | Converts the intermediate phthalimide or azide to the primary amine. |

Reduction of Related Fluorinated Amides or Nitriles to Amines

Another important synthetic route to amines is the reduction of nitrogen-containing functional groups such as amides and nitriles. This approach can be applied to the synthesis of this compound from suitable fluorinated precursors.

The reduction of a nitrile, specifically 1,1-difluoropropionitrile, would directly yield this compound. This transformation can be achieved using a variety of reducing agents. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel or palladium on carbon), and other hydride reagents. The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Similarly, the reduction of 1,1-difluoropropionamide would also lead to the formation of this compound. Powerful reducing agents like LiAlH₄ are typically required for the reduction of amides to amines.

| Precursor | Reducing Agent | Product |

| 1,1-Difluoropropionitrile | LiAlH₄, Catalytic Hydrogenation (H₂/Catalyst) | This compound |

| 1,1-Difluoropropionamide | LiAlH₄ | This compound |

Alkylation Reactions Utilizing Fluorinated Building Blocks

The construction of the C-N bond in this compound can also be accomplished through the alkylation of an amine precursor with a suitable fluorinated electrophile.

Reactions Involving Fluorinated Alkyl Halides and Amine Precursors

This method involves the reaction of a 1,1-difluoro-2-halopropane (where the halogen is typically chlorine, bromine, or iodine) with an amine source. Ammonia or a protected amine equivalent can serve as the nucleophile. The reaction proceeds via a nucleophilic substitution mechanism.

For the synthesis of a primary amine, using ammonia directly can lead to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. To circumvent this issue, the Gabriel synthesis is often employed. This involves the use of potassium phthalimide as the ammonia equivalent. The phthalimide anion acts as the nucleophile, displacing the halide from the fluorinated alkyl halide. The resulting N-alkylated phthalimide is then cleaved, typically by hydrazinolysis, to liberate the desired primary amine.

| Fluorinated Building Block | Amine Precursor | Key Transformation |

| 1,1-Difluoro-2-halopropane (X = Cl, Br, I) | Ammonia | Nucleophilic Substitution (potential for over-alkylation) |

| 1,1-Difluoro-2-halopropane (X = Cl, Br, I) | Potassium Phthalimide | Gabriel Synthesis (controlled primary amine synthesis) |

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C2 position of this compound means that it can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms of this amine is crucial for applications where specific stereochemistry is required.

Asymmetric Approaches to Chiral Amines

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

In the context of the synthetic methods described above, stereoselectivity can be introduced in several ways. For instance, if a chiral, enantiomerically pure 1,1-difluoropropane-2-ol is used as the starting material, the Mitsunobu reaction, which proceeds with inversion of configuration, will yield the corresponding enantiomerically pure this compound. organic-chemistry.org

Asymmetric reduction of a suitable prochiral precursor, such as a fluorinated imine or oxime, using a chiral reducing agent or a catalyst with a chiral ligand, could also provide a route to enantiomerically enriched this compound.

Diastereoselective Control in Reaction Pathways

Diastereoselective synthesis is relevant when a molecule contains multiple stereocenters. While this compound itself has only one stereocenter, diastereoselective reactions can be employed in its synthesis if a chiral auxiliary is used. The chiral auxiliary is temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction, creating a diastereomeric intermediate. The diastereomers can then be separated, and the auxiliary removed to yield the desired enantiomerically pure product.

For example, a chiral auxiliary could be attached to the nitrogen of an amide precursor before the reduction step. The steric and electronic properties of the auxiliary would then direct the approach of the reducing agent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then afford the chiral amine.

| Approach | Strategy | Outcome |

| Asymmetric Synthesis | Use of chiral starting materials (e.g., chiral 1,1-difluoropropane-2-ol in a Mitsunobu reaction) | Enantiomerically pure or enriched this compound. |

| Asymmetric Synthesis | Asymmetric reduction of a prochiral precursor (e.g., imine or oxime) with a chiral catalyst. | Enantiomerically pure or enriched this compound. |

| Diastereoselective Synthesis | Use of a chiral auxiliary to create and separate diastereomeric intermediates. | Enantiomerically pure this compound after removal of the auxiliary. |

Lack of Specific Research Data Precludes Detailed Article on Enantiomeric Enrichment of this compound

Despite a comprehensive search of scientific literature, specific research findings and detailed data concerning the enantiomeric enrichment of the chemical compound this compound are not available. Methodologies for the chiral resolution and asymmetric synthesis of other fluorinated amines have been documented, but direct application and specific experimental data for this compound have not been reported in the reviewed literature.

The synthesis and purification of single enantiomers of chiral molecules, a process known as enantiomeric enrichment, is a critical step in the development of many pharmaceuticals and agrochemicals. Common techniques for achieving this include classical resolution via diastereomeric salt formation, enzymatic resolution, and asymmetric synthesis.

While general principles of these methods as they apply to other fluorinated organic compounds are well-established, the absence of specific studies on this compound means that no detailed research findings or data tables can be provided as requested. Crafting an article with the required level of scientific accuracy and detail is not possible without published research focused specifically on this compound.

Further research into the synthesis and chiral separation of this compound would be necessary to generate the specific data required for a detailed discussion of its enantiomeric enrichment methodologies.

Reactivity and Transformation Studies of 1,1 Difluoropropan 2 Amine

Reactions at the Amine Functionality

The primary amine group of 1,1-Difluoropropan-2-amine is a versatile nucleophile, capable of participating in a wide array of chemical reactions typical for primary amines. The fluorine atoms on the adjacent carbon lower the basicity of the amine compared to its non-fluorinated analog, but it remains sufficiently nucleophilic to react with various electrophiles. cas.cn

This compound readily undergoes reactions with acylating, alkylating, and sulfonylating agents to form corresponding amides, secondary or tertiary amines, and sulfonamides.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable N-(1,1-difluoropropan-2-yl)amides. These reactions are typically high-yielding and proceed under standard acylation conditions.

Alkylation: As a primary amine, it can be alkylated by alkyl halides. However, these reactions can be difficult to control, often resulting in a mixture of mono- and di-alkylated products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Sulfonylation: Treatment with sulfonyl chlorides, such as toluenesulfonyl chloride, in the presence of a base like pyridine, affords the corresponding sulfonamides.

Representative Reactions at the Amine Functionality

| Reagent Type | Example Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylating Agent | Acetyl Chloride | N-(1,1-difluoropropan-2-yl)acetamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) |

| Alkylating Agent | Methyl Iodide | N-methyl-1,1-difluoropropan-2-amine | Base, Polar Solvent |

| Sulfonylating Agent | Toluenesulfonyl Chloride | N-(1,1-difluoropropan-2-yl)-4-methylbenzenesulfonamide | Base (e.g., Pyridine), 0 °C to RT |

This compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by a mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.com

The reaction is reversible and the stability of the resulting imine (a C=N double bond) can vary. libretexts.org The formation of imines from aldehydes or ketones is generally most efficient at a controlled pH, often around 5. lumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglumenlearning.com Derivatives such as hydrazones and oximes can be formed with related reagents like hydrazine (B178648) and hydroxylamine, respectively. masterorganicchemistry.com

The amine functionality of this compound can serve as a key building block in the synthesis of nitrogen-containing heterocycles. nih.gov By reacting with molecules containing two or more electrophilic centers, it can participate in cyclization or cyclo-condensation reactions.

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or other diazines after a series of condensation and cyclization steps. Similarly, reactions with α,β-unsaturated ketones can lead to the formation of various heterocyclic systems. frontiersin.org These syntheses often leverage the amine as a dinucleophile or as a participant in multicomponent reactions to build complex ring systems. frontiersin.org The incorporation of the 1,1-difluoropropyl moiety into these rings is of significant interest in medicinal chemistry.

Reactions Involving the Fluorinated Carbon Center

The difluoromethyl group is generally robust and non-reactive. Transformations involving the fluorinated carbon center, particularly the activation and substitution of the C-F bonds, are challenging and require specialized, advanced synthetic methods.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage exceptionally difficult. nih.gov Activating the C-F bonds in an aliphatic compound like this compound for further functionalization is a significant synthetic hurdle that typically requires harsh conditions or sophisticated catalytic systems.

Modern approaches to C-F bond activation that could potentially be applied include:

Frustrated Lewis Pairs (FLPs): Systems involving a sterically hindered Lewis acid and Lewis base can coordinate to the carbon and fluorine atoms, respectively, facilitating fluoride (B91410) abstraction. nih.govrsc.org This strategy has been successfully used for monoselective C–F activation in various polyfluorocarbons. nih.govresearchgate.net

Transition-Metal Catalysis: Certain low-valent transition metal complexes can insert into the C-F bond via oxidative addition, although this is more common for aryl C-F bonds than for aliphatic ones. acs.org

Photoredox Catalysis: Radical-based methods induced by visible light have emerged as a powerful tool for C-F bond functionalization, often under milder conditions than traditional methods. rsc.org

These methods represent the cutting edge of organofluorine chemistry and their application to a specific substrate like this compound would require significant research and development. researchgate.netresearchgate.net

Direct nucleophilic substitution (Sₙ2) at the carbon adjacent to the difluoromethyl group (the C2 position) is highly challenging. The strong electron-withdrawing nature of the two fluorine atoms induces a significant positive charge on the C1 carbon but deactivates the adjacent C2 carbon toward nucleophilic attack by destabilizing the transition state.

However, the electron-withdrawing effect of the CF₂H group increases the acidity of the proton at the C2 position. Deprotonation at this site to form a carbanion is conceivable, though it would be destabilized by the adjacent nitrogen atom. The acidity of aryl-CF₂H groups is known to be low, and deprotonation requires the use of superbases in combination with Lewis acids to trap the resulting unstable anion. acs.org A more plausible reaction pathway involves using the difluoromethyl group as a precursor to a nucleophile. For example, difluoromethyl phenyl sulfone can act as a "CF₂H⁻" equivalent for the nucleophilic difluoromethylation of alkyl halides. cas.cnacs.org This strategy, however, builds the difluoromethyl group rather than performing a substitution adjacent to a pre-existing one.

Reactivity of the Propane (B168953) Backbone

The propane backbone of this compound possesses three carbon centers (C1, C2, and C3) with distinct electronic environments, leading to varied reactivity at each position. The C1 position is highly electron-deficient due to the two fluorine atoms. The C2 position is the attachment point for the primary amine group, making it a center for nucleophilic and basic reactions. The C3 methyl group, while seemingly a simple alkyl group, has its reactivity modulated by the adjacent functionalities.

Functionalization at C3 of the Propane Chain

Direct functionalization of the C3 methyl group of this compound presents a synthetic challenge due to the high bond dissociation energy of primary C-H bonds. However, modern synthetic methodologies offer potential pathways for such transformations.

One plausible strategy for C3 functionalization involves the initial transformation of the amine group into a suitable directing or activating group. For instance, conversion of the amine to an amide or a sulfonamide could facilitate site-selective C-H activation.

A potential route for the functionalization at the C3 position could be analogous to the β-C(sp³)–H functionalization of other N-substituted amines. This can be conceptualized through an electrochemical Shono oxidation. nih.gov This process would involve the oxidation of the amine (or a protected form) to generate an N-acyliminium ion intermediate. Subsequent deprotonation from the C3 position would yield an enamine or enamide derivative. This unsaturated intermediate could then react with various electrophiles, leading to the introduction of a functional group at the C3 position.

Hypothetical Reaction Scheme for C3 Functionalization:

| Step | Transformation | Reagents and Conditions (Hypothetical) | Intermediate/Product |

| 1 | Protection of the amine | Acetic anhydride, pyridine | N-(1,1-difluoropropan-2-yl)acetamide |

| 2 | Shono Oxidation | Electrochemical cell, platinum electrodes | N-acyliminium ion intermediate |

| 3 | Enamide formation | Base | N-(1,1-difluoroprop-2-en-2-yl)acetamide |

| 4 | Electrophilic addition | Electrophile (e.g., NBS, I₂) | C3-functionalized product |

NBS: N-Bromosuccinimide

It is important to note that the feasibility of this specific sequence for this compound would require experimental validation. The electron-withdrawing nature of the gem-difluoro group at C1 could influence the stability and reactivity of the key intermediates in this process.

Oxidative and Reductive Transformations

The propane backbone of this compound can be subjected to various oxidative and reductive conditions, potentially leading to a range of transformed products.

Oxidative Transformations:

The primary amine group at C2 is susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of an oxime or a nitro compound at the C2 position, or in more extreme cases, cleavage of the C-C bonds. However, the strong electron-withdrawing effect of the adjacent difluoromethyl group would likely make the C2-H bond more resistant to oxidation compared to a non-fluorinated analogue.

Oxidation of the C3 methyl group to a carboxylic acid or an alcohol would be a challenging transformation due to the unactivated nature of the C-H bonds. Such a reaction would likely require harsh conditions or specialized catalytic systems that can overcome the high activation energy.

Reductive Transformations:

The propane backbone of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). The C-F and C-N bonds are typically stable to these conditions.

However, if the molecule were to be derivatized to an unsaturated species, such as the enamine intermediate discussed in the C3 functionalization section, the double bond could be readily reduced. For instance, the reduction of an enamine derivative would yield the saturated, C3-functionalized propane backbone. nih.gov

Summary of Potential Transformations:

| Transformation Type | Potential Reagents | Possible Products (Hypothetical) |

| C3-Functionalization | Electrochemical oxidation, base, electrophile | C3-halogenated or other C3-substituted derivatives |

| Oxidation | Strong oxidizing agents | Oxime, nitro compound at C2; C-C bond cleavage products |

| Reduction of unsaturated derivatives | H₂, Pd/C; NaBH₄ | Saturated C3-functionalized derivatives |

The reactivity of the propane backbone in this compound is a nuanced subject governed by the interplay of the amine and gem-difluoro functionalities. While direct experimental data is limited, plausible reaction pathways can be proposed based on the established reactivity of similar chemical motifs. Further research is necessary to fully elucidate the synthetic potential of this fluorinated building block.

Stereochemical Analysis and Conformational Behavior

Elucidation of Absolute and Relative Stereochemistry

1,1-Difluoropropan-2-amine possesses a single stereocenter at the carbon atom bearing the amine group (C2), making it a chiral molecule that can exist as a pair of enantiomers, (R)-1,1-Difluoropropan-2-amine and (S)-1,1-Difluoropropan-2-amine. The determination of the absolute configuration of such chiral amines is crucial for understanding their biological activity and for applications in stereoselective synthesis.

While specific studies on the resolution and absolute configuration determination of this compound are not extensively documented in the literature, established methodologies for chiral amines can be applied. These methods often involve the use of chiral derivatizing agents (CDAs) followed by spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, reacting the amine with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), forms diastereomeric amides. The differing magnetic environments of the diastereomers lead to distinct chemical shifts in ¹H, ¹³C, or ¹⁹F NMR spectra, which can be used to determine the enantiomeric excess and, in many cases, deduce the absolute configuration by analyzing the spatial arrangement of the substituents in the formed diastereomers. frontiersin.orgnih.gov

Another powerful technique is ¹⁹F NMR spectroscopy, which is particularly well-suited for fluorinated compounds. The fluorine atoms act as sensitive probes of the local electronic environment. Chiral solvating agents or chiral derivatizing agents can induce diastereomeric differentiation that is readily observable in the ¹⁹F NMR spectrum, allowing for the determination of enantiomeric purity. bohrium.comfigshare.com

X-ray crystallography of a suitable crystalline derivative, such as a salt with a chiral acid or a diastereomeric amide, provides an unambiguous determination of the absolute stereochemistry. mdpi.com Although no crystal structure of a derivative of this compound has been reported, this method remains the gold standard for absolute configuration assignment.

Table 1: General Methods for Determining Absolute Configuration of Chiral Amines

| Method | Principle | Advantages | Limitations |

| Chiral Derivatizing Agents (e.g., Mosher's Acid) with NMR | Formation of diastereomers with distinct NMR spectra. | Well-established, applicable to a wide range of amines. | Requires chemical modification, potential for kinetic resolution. |

| ¹⁹F NMR with Chiral Auxiliaries | High sensitivity of ¹⁹F chemical shifts to the chiral environment. | Excellent for fluorinated compounds, high resolution. | Requires a chiral auxiliary, interpretation can be complex. |

| X-ray Crystallography | Direct visualization of the three-dimensional structure. | Unambiguous determination of absolute stereochemistry. | Requires a suitable single crystal. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Non-destructive, applicable to solutions. | Requires specialized equipment and computational support. |

Conformational Analysis of this compound and its Derivatives

The conformational landscape of this compound is primarily governed by the rotational barrier around the C1-C2 single bond. The presence of the geminal difluoro group and the amine group leads to a complex interplay of steric and stereoelectronic effects that dictate the preferred molecular geometry.

The geminal difluoro (CF₂) group has a significant impact on the conformational preferences of adjacent bonds. In acyclic systems, the CF₂ group can influence the stability of different rotamers through steric hindrance and electrostatic interactions. Studies on gem-difluorinated alkanes have shown that the fluorine atoms can alter the torsional energy landscape, often favoring specific conformations. rsc.orgnih.gov For this compound, rotation around the C1-C2 bond will lead to different staggered conformations.

Computational studies on related fluorinated molecules can provide insight into these preferences. The repulsive interactions between the fluorine atoms and the substituents on the C2 carbon (the amine group, the methyl group, and the hydrogen atom) will play a crucial role in determining the lowest energy conformer.

The interaction between the amine group and the fluorine atoms is a key determinant of the conformational behavior of this compound. Stereoelectronic effects, such as the gauche effect, are known to influence the conformations of molecules containing vicinal electronegative substituents. While this is a 1,1-difluoro compound, analogous gauche-type interactions between the C-F bonds and the C-N bond can be considered.

In β-fluoroamines, a gauche relationship between the fluorine and the amino group is often favored due to hyperconjugation and electrostatic interactions. ugent.be For this compound, the orientation of the lone pair of the nitrogen atom relative to the C-F bonds will be a critical factor. Intramolecular hydrogen bonding between the amine protons and the fluorine atoms, although generally weak in C-F···H-N interactions, could also contribute to the stabilization of certain conformations. nih.gov

Computational modeling would be instrumental in quantifying the energetic differences between the possible staggered conformations (rotamers) around the C1-C2 bond.

Table 2: Predicted Predominant Interactions Influencing Conformation in this compound

| Interaction Type | Description | Predicted Effect on Conformation |

| Steric Hindrance | Repulsive interactions between the CF₂ group and the methyl and amine groups on C2. | Destabilizes eclipsed conformations and influences the relative stability of staggered conformers. |

| Gauche Effect (Analogous) | Potential stabilizing interactions between the C-N bond and the C-F bonds. | May favor conformations where the amine group is gauche to one of the fluorine atoms. |

| Dipole-Dipole Interactions | Repulsive interactions between the C-F and C-N bond dipoles. | Influences the overall molecular dipole and the relative orientation of these bonds. |

| Intramolecular Hydrogen Bonding | Weak C-F···H-N interactions. | May provide minor stabilization to specific conformers. |

Diastereomeric and Enantiomeric Relationships in Reactions

When this compound participates in a reaction that generates a new stereocenter, diastereomers can be formed. The inherent chirality of the amine can direct the stereochemical outcome of the reaction, a process known as substrate-controlled diastereoselection. The conformational preferences of the starting material and the transition states of the reaction will determine the ratio of the diastereomeric products.

For example, in the acylation of the amine with a chiral acylating agent, the approach of the reagent will be influenced by the steric and electronic properties of the substituents around the chiral center of the amine. The gem-difluoro group, with its steric bulk and electron-withdrawing nature, can be expected to play a significant role in directing the stereochemical course of such reactions.

Furthermore, the fluorine atoms can influence the reactivity and selectivity in catalytic processes. In enantioselective catalysis, the ability of the chiral amine to coordinate with a metal center or to act as a chiral base or nucleophile will be modulated by the electronic effects of the gem-difluoro group. The diastereomeric transition states leading to the enantiomeric products will have different energies, resulting in an enantiomeric excess of one product. The presence of fluorine can sometimes lead to unexpected reversals in diastereoselection compared to non-fluorinated analogues. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1,1-Difluoropropan-2-amine in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

High-resolution 1D NMR experiments are fundamental for identifying the different types of hydrogen, carbon, and fluorine atoms in the molecule and their immediate electronic environments. Due to the absence of published experimental spectra for this compound, the following data are predicted based on established principles of NMR spectroscopy and analysis of analogous compounds. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule (CHF₂, CH, NH₂, CH₃). The presence of both vicinal (three-bond) H-H coupling and geminal/vicinal (two- and three-bond) H-F coupling results in complex splitting patterns that are highly informative.

The proton of the CHF₂ group is expected to appear as a triplet of doublets (td) due to coupling with the two geminal fluorine atoms and the vicinal proton on the adjacent carbon.

The methine proton (CH ) signal would be a complex multiplet, split by the protons of the adjacent methyl group and the proton and fluorine atoms of the difluoromethyl group.

The amine (NH₂ ) protons typically appear as a broad singlet, though their appearance can vary depending on the solvent and concentration.

The methyl (CH₃ ) protons are expected to produce a doublet, resulting from coupling to the single adjacent methine proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CHF₂) | 5.8 - 6.2 | Triplet of Doublets (td) | JHF ≈ 50-55 Hz, JHH ≈ 4-6 Hz |

| H-2 (CH) | 3.0 - 3.4 | Multiplet (m) | - |

| H-3 (CH₃) | 1.1 - 1.3 | Doublet (d) | JHH ≈ 6-7 Hz |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show three signals, one for each carbon atom. A key feature is the splitting of carbon signals due to one-bond and two-bond couplings with fluorine atoms (¹JCF and ²JCF), which provides definitive evidence for the location of the fluorine substituents.

The CHF₂ carbon (C-1) is expected to be observed as a triplet due to the large one-bond coupling to the two directly attached fluorine atoms.

The CHNH₂ carbon (C-2) will appear as a doublet due to coupling with its attached proton and may show further splitting into a triplet from two-bond coupling to the fluorine atoms.

The CH₃ carbon (C-3) will appear as a quartet from coupling to its three protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 (CHF₂) | 115 - 120 | Triplet (t) | ¹JCF ≈ 235-245 Hz |

| C-2 (CHNH₂) | 50 - 55 | Doublet of Triplets (dt) | ²JCF ≈ 20-25 Hz |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct observation of the fluorine nuclei. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal's multiplicity reveals couplings to nearby protons. The spectrum would show a doublet of doublets, arising from coupling to the geminal proton (H-1) and the vicinal proton (H-2).

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H coupling networks. For this compound, COSY would show a cross-peak between the H-2 multiplet and the H-3 doublet, confirming the connectivity between the methine and methyl groups. A correlation would also be observed between the H-1 and H-2 signals, establishing the link between the difluoromethyl and methine groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would show cross-peaks connecting H-1 to C-1, H-2 to C-2, and the H-3 protons to C-3, definitively assigning each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C atoms, which is essential for piecing together the carbon skeleton. Key expected correlations include:

A cross-peak from the methyl protons (H-3) to the methine carbon (C-2).

Correlations from the methine proton (H-2) to both C-1 and C-3.

A correlation from the difluoromethyl proton (H-1) to the methine carbon (C-2).

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.govresearchgate.netpnnl.govmdpi.com This precision allows for the determination of a unique elemental formula from the exact mass. For this compound (C₃H₇F₂N), the expected exact mass of the neutral molecule is 95.05466 Da. When analyzed by techniques like electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺.

Table 3: HRMS Data for the Protonated Molecule [C₃H₈F₂N]⁺

| Ion Formula | Calculated Exact Mass (Da) |

|---|

The experimental measurement of a mass-to-charge ratio that matches this calculated value to within a few parts per million would provide unequivocal confirmation of the compound's molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions (product ions) provides valuable structural information.

For the [C₃H₈F₂N]⁺ ion, characteristic fragmentation pathways are predicted:

Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info For this compound, this would involve the cleavage of the C1-C2 bond, resulting in the loss of a difluoromethyl radical (•CHF₂) and the formation of a highly stable iminium ion at m/z 44.050. This fragment is often the most abundant peak (the base peak) in the mass spectra of similar amines. docbrown.info

Loss of a Methyl Group: Cleavage of the C2-C3 bond could lead to the loss of a methyl radical (•CH₃), producing a fragment ion at m/z 81.054.

Table 4: Predicted Key Fragments in Tandem Mass Spectrometry of [C₃H₈F₂N]⁺

| Precursor Ion (m/z) | Fragment Ion Formula | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|---|

| 96.062 | [C₂H₆N]⁺ | 44.050 | •CHF₂ | [CH₃CH=NH₂]⁺ |

X-ray Crystallography of Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. However, many small organic molecules like this compound are liquids or low-melting solids, making the growth of single crystals suitable for diffraction challenging.

A common strategy to overcome this is to prepare a crystalline derivative. mdpi.com For an amine, this is readily achieved by forming a salt, such as the hydrochloride or hydrobromide salt, which often exhibits higher melting points and greater crystallinity. cymitquimica.com

If a suitable crystal of a this compound derivative were obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Unambiguous confirmation of atomic connectivity.

Precise bond lengths, bond angles, and torsional angles.

Detailed conformational information about the molecule's preferred shape in the crystal lattice.

Analysis of intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the counter-ion, which govern the crystal packing. mdpi.com

This solid-state structural data would complement the solution-state information obtained from NMR spectroscopy, providing a complete picture of the molecule's chemical structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The vibrational modes of a molecule are determined by the masses of the atoms and the strength of the bonds connecting them. In general, stronger bonds and lighter atoms correspond to vibrations at higher frequencies (wavenumbers) libretexts.org. This compound, being a primary amine, is expected to exhibit characteristic N-H stretching and bending vibrations. libretexts.orgorgchemboulder.com The presence of the highly electronegative fluorine atoms in the difluoromethyl group will significantly influence the vibrational frequencies of adjacent bonds, particularly the C-H and C-F stretching and bending modes.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. A vibrational mode is IR active if it results in a change in the molecule's dipole moment.

The IR spectrum of this compound is predicted to be rich in features corresponding to its various functional groups:

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. libretexts.org These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group and are typically sharp and of medium intensity. libretexts.org Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com A broader N-H wagging band may also be observed between 665 and 910 cm⁻¹ orgchemboulder.com.

C-H Vibrations: The molecule contains both methyl (-CH₃) and methine (C-H) groups, as well as a C-H bond within the difluoromethyl group. The aliphatic C-H stretching vibrations from the isopropyl moiety are expected to appear in the 2850-3000 cm⁻¹ region. researchgate.netmdpi.com The C-H stretching frequency of the -CHF₂ group is anticipated to be at a slightly higher wavenumber due to the electron-withdrawing effect of the fluorine atoms. C-H bending vibrations for the methyl and methine groups will be present in the 1350-1470 cm⁻¹ region. researchgate.net

C-F Vibrations: The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region of the spectrum. C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ range. spectroscopyonline.com For a -CHF₂ group, multiple strong bands are expected due to symmetric and asymmetric stretching modes.

C-N and C-C Vibrations: The C-N stretching vibration for an aliphatic amine is expected to be in the 1020-1250 cm⁻¹ range and is often of medium to weak intensity. orgchemboulder.com The C-C stretching vibrations of the propane (B168953) backbone will likely appear as weak bands in the 800-1200 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

The predicted Raman spectrum of this compound would complement its IR spectrum:

N-H and C-H Vibrations: While N-H stretching vibrations are observable in Raman spectra, they are generally weaker than in IR. The symmetric C-H stretching vibrations of the alkyl groups are expected to produce strong Raman signals.

C-F Vibrations: The C-F stretching vibrations are also expected to be Raman active, providing confirmatory information to the IR data.

C-C and C-N Vibrations: The C-C backbone and C-N stretching vibrations are often more prominent in Raman spectra compared to IR, offering valuable structural information.

Predicted Vibrational Frequencies

The following table summarizes the predicted key vibrational frequencies for this compound based on the analysis of its functional groups and data from related compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | IR Activity | Raman Activity | Assignment |

|---|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Strong | Medium | Asymmetric and Symmetric |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium | Strong | Symmetric and Asymmetric |

| C-H Stretch (-CHF₂) | 2980 - 3020 | Medium | Medium | |

| N-H Bend (Scissor) | 1580 - 1650 | Medium | Weak | |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium | Medium | |

| C-F Stretch | 1000 - 1400 | Strong | Medium | Symmetric and Asymmetric |

| C-N Stretch | 1020 - 1250 | Medium-Weak | Medium | |

| C-C Stretch | 800 - 1200 | Weak | Medium | |

| N-H Wag | 665 - 910 | Medium-Broad | Weak |

This predictive analysis provides a foundational understanding of the expected vibrational spectroscopic features of this compound. Experimental verification through IR and Raman spectroscopy would be essential to confirm and refine these assignments, offering precise insights into the molecular structure and bonding of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. For 1,1-Difluoropropan-2-amine, these calculations would illuminate the effects of the gem-difluoro group on the amine functionality.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. beilstein-journals.orgeurjchem.com A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield insights into the molecule's electronic properties.

Key parameters that would be investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The presence of highly electronegative fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated propanamine.

Electron Density and Electrostatic Potential: Mapping the electron density and molecular electrostatic potential (MEP) would visualize the charge distribution across the molecule. A negative potential would be expected around the fluorine and nitrogen atoms, indicating regions susceptible to electrophilic attack, while positive regions would be susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Outcome | Rationale |

| HOMO Energy | Lower than propan-2-amine | The strong electron-withdrawing effect of the two fluorine atoms stabilizes the electron orbitals, lowering their energy. |

| LUMO Energy | Lower than propan-2-amine | Similar to the HOMO, the LUMO is stabilized by the inductive effect of the fluorine atoms. |

| HOMO-LUMO Gap | Potentially larger | Indicates higher kinetic stability. |

| Dipole Moment | Significantly increased | The highly polar C-F bonds would create a strong molecular dipole moment. |

| Amine Basicity (pKa) | Lower than propan-2-amine | The inductive effect of fluorine atoms withdraws electron density from the nitrogen, making the lone pair less available. nih.gov |

Ab Initio Calculations for Mechanistic Pathways and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. researchgate.net For this compound, these methods could be used to model its reactions, such as N-alkylation or acylation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the feasibility of a particular chemical transformation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR and IR spectra. nih.govresearchgate.net

NMR Spectroscopy: Calculating the nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO) allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govgithub.io For this compound, predicting the ¹⁹F NMR spectrum would be particularly insightful, as the chemical shift of fluorine is highly sensitive to its electronic environment. nih.gov These theoretical predictions, when compared to experimental spectra, can be a powerful tool for structure confirmation.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This would help in identifying characteristic vibrational modes, such as the N-H and C-F stretching frequencies.

Table 2: Predicted Spectroscopic Features for this compound

| Spectrum | Feature | Predicted Chemical Shift / Wavenumber Range | Notes |

| ¹⁹F NMR | CF₂ | -80 to -120 ppm (approx.) | The gem-difluoro group would likely appear as a complex multiplet due to coupling with adjacent protons. |

| ¹³C NMR | C F₂ | 90 - 120 ppm (approx.) | The carbon atom bonded to two fluorines would be significantly deshielded and show a triplet due to one-bond C-F coupling. |

| ¹H NMR | CH (NH₂) | 3.0 - 4.0 ppm (approx.) | The proton on the carbon bearing the amine group would be deshielded by both the amine and the nearby difluoromethyl group. |

| IR | C-F Stretch | 1000 - 1200 cm⁻¹ | Strong, characteristic absorption bands are expected in this region for the C-F bonds. |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Typical primary amine absorption, likely showing two bands for symmetric and asymmetric stretching. |

Modeling of Fluorine Effects on Reactivity and Stereoselectivity

The presence of fluorine atoms can profoundly influence a molecule's reactivity and the stereochemical outcome of its reactions. nih.govresearchgate.net Computational modeling can quantify these effects. For this compound, the gem-difluoro group is expected to exert a strong electron-withdrawing inductive effect, which deactivates the neighboring amine group towards electrophiles. Furthermore, the steric bulk of the fluorine atoms could direct the approach of reagents in a stereoselective manner, favoring the formation of one stereoisomer over another in reactions that create a new chiral center. Computational models can explore the transition states for different attack trajectories to predict and rationalize this stereoselectivity. nih.gov

Applications in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands Based on 1,1-Difluoropropan-2-amine

In asymmetric synthesis, chiral auxiliaries and ligands are fundamental tools for controlling the stereochemical outcome of chemical reactions. Chiral amines are prominent structural motifs in a vast number of successful ligands and auxiliaries used in transition metal catalysis and other enantioselective transformations. nih.govnih.gov

While the synthesis of chiral amines is a well-established field nih.gov, and the development of P-chiral phosphine (B1218219) ligands nih.gov and hydroxamic acid ligands mdpi.com is ongoing, specific applications of this compound in this context are not yet extensively documented in scientific literature. However, its structure is highly promising for the development of novel chiral directing groups. The primary amine serves as a straightforward attachment point for substrates or metal centers. The adjacent stereocenter, bearing a methyl group, provides the necessary chiral environment to induce facial selectivity in reactions.

The key feature is the gem-difluoro group at the C1 position. The introduction of fluorine can significantly alter the electronic and steric properties of a ligand. The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of the N-H proton and the coordination properties of the nitrogen atom to a metal center. This electronic perturbation could fine-tune the reactivity and selectivity of a catalyst in reactions such as asymmetric hydrogenation or C-C bond formation.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Class | Potential Synthetic Route | Potential Application |

|---|---|---|

| Chiral Phosphine-Amine Ligands | Reaction with a chlorophosphine (e.g., 2-(diphenylphosphino)benzoyl chloride) followed by reduction. | Asymmetric Hydrogenation, Allylic Alkylation |

| Chiral Salen-type Ligands | Condensation with a salicylaldehyde derivative. | Asymmetric Epoxidation, Cyclopropanation |

Precursor in the Synthesis of Complex Fluorinated Building Blocks

The use of fluorinated building blocks is a dominant strategy in the discovery of new drugs and agrochemicals. nih.gov The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.comtcichemicals.com this compound serves as a valuable starting material for creating more elaborate fluorinated structures due to the reactivity of its primary amine group.

The amine functionality can undergo a wide array of classical organic reactions, allowing for its incorporation into larger and more complex scaffolds. youtube.com For instance, it can be acylated to form amides, reductively aminated to yield secondary or tertiary amines, or used in condensation reactions to form heterocycles like pyrazoles, imidazoles, or pyrimidines. Each of these reactions preserves the difluoroethyl moiety, thus introducing this valuable pharmacophore into new molecular entities. The synthesis of fluorinated cyclic amines and amides, in particular, is a desirable goal in medicinal chemistry. nottingham.ac.uk

Table 2: Selected Synthetic Transformations of this compound

| Reaction Type | Reagent/Conditions | Product Class | Significance |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base | N-(1,1-difluoropropan-2-yl)amide | Access to fluorinated amide-containing compounds, peptide mimics. |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), NaBH₃CN | N-alkyl-1,1-difluoropropan-2-amine | Formation of more complex secondary/tertiary amines. |

| Heterocycle Formation | 1,3-Dicarbonyl compound | Fluorinated pyrazole or pyrimidine derivative | Creates valuable fluorinated heterocyclic building blocks. americanelements.comenamine.net |

Integration into Macrocyclic and Polymeric Structures (Hypothetical)

The unique properties of this compound make it an intriguing, albeit hypothetically explored, candidate for incorporation into macromolecules such as macrocycles and polymers.

Macrocyclic Structures: Macrocycles, like cyclopeptides and crown ethers, often derive their function from a specific three-dimensional conformation that allows for selective binding. Incorporating this compound could offer several advantages. The C-F bond is highly polarized and can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which could help to pre-organize the macrocyclic backbone into a desired conformation. Furthermore, the lipophilic nature of the difluoromethyl group could enhance the membrane permeability of macrocyclic drugs. For instance, it could be used as a chiral diamine in a condensation reaction with a dicarboxylic acid to form a macrocyclic diamide.

Polymeric Structures: Fluoropolymers are renowned for their high thermal stability, chemical inertness, and low surface energy. umn.edugoogle.com Typically, these materials are made by polymerizing fluorine-containing monomers. umn.edu this compound could serve as a novel monomer in step-growth polymerization. For example, polycondensation with a diacyl chloride would yield a fluorinated polyamide. The resulting polymer would feature pendant chiral difluoroethyl groups along the backbone. These groups could impart several interesting properties:

Altered Solubility and Surface Properties: The fluorine content would be expected to lower the polymer's surface energy and alter its solubility profile, potentially making it more hydrophobic and lipophobic.

Chiral Recognition: A polymer decorated with chiral side chains could be investigated for applications in chiral separations or as a chiral stationary phase in chromatography.

The synthesis of fluorinated amphiphilic block copolymers is another area where such a monomer could be useful, potentially for creating self-assembling structures like micelles or vesicles with fluorine-dense cores. acs.org

Derivatization for Specialized Research Tools (e.g., Probes, Labels)

The development of specialized chemical tools to probe biological systems is a cornerstone of chemical biology. The primary amine of this compound provides a versatile handle for derivatization to create such tools. nih.gov

The amine can be readily conjugated to a variety of reporter molecules, including:

Fluorophores: Reaction with an isothiocyanate (e.g., FITC) or an activated ester (e.g., NHS-ester of a rhodamine dye) would covalently attach a fluorescent label. The resulting probe could be used in fluorescence microscopy or flow cytometry. The introduction of fluorine into fluorophore scaffolds is known to modulate their photophysical properties and improve their performance in biological imaging. nih.gov

Biotin: Conjugation to biotin would allow the resulting molecule to be used in affinity-based purification or detection assays involving streptavidin.

Photoaffinity Labels: The amine could be acylated with a carboxylic acid containing a photo-activatable group (e.g., a benzophenone or an aryl azide) to create a photoaffinity label for identifying protein binding partners.

The gem-difluoro group in these probes would likely increase their metabolic stability and lipophilicity, which could improve cell permeability and reduce off-target effects. Furthermore, the potential exists for late-stage radiofluorination with ¹⁸F, a positron-emitting isotope. This would transform a molecule containing the this compound motif into a radiotracer for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in medicine.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(diphenylphosphino)benzoyl chloride |

| Fluorescein isothiocyanate (FITC) |

| N-Hydroxysuccinimide (NHS) |

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of "green chemistry" principles is paramount for the practical and large-scale availability of fluorinated building blocks. Current synthetic routes to compounds like 1,1-Difluoropropan-2-amine often rely on multi-step processes with stoichiometric reagents, leading to significant waste. Future research should focus on developing more sustainable and atom-economical alternatives.

Key research objectives include:

Catalytic Amination: Investigating direct catalytic methods, such as reductive amination of 1,1-difluoropropanone using green reducing agents and ammonia (B1221849) sources, to minimize step counts.

Metal-Free Fluorination: Exploring metal-free fluorination strategies that can be applied late in the synthetic sequence, potentially using safe and scalable reagents like Selectfluor to transform an amino group into a difluoramino group under mild conditions. rsc.org

Improving Atom Economy: Redesigning synthetic pathways to maximize the incorporation of atoms from reactants into the final product. For example, adapting principles from atom-economical Gabriel-type syntheses, which utilize recoverable reagents, could significantly reduce waste. rsc.org

Table 1: Comparison of Hypothetical Synthetic Routes

| Metric | Traditional Route (e.g., Multi-step with Stoichiometric Reductants) | Proposed Sustainable Route (e.g., Direct Reductive Amination) |

|---|---|---|

| Principle | Relies on stoichiometric hydride reagents and protecting group chemistry. | Direct conversion of a ketone to an amine in a single catalytic step. |

| Atom Economy | Low to Moderate | High |

| Key Reagents | LiAlH₄, Protecting groups (e.g., Boc), Stoichiometric fluorinating agents. | H₂, Heterogeneous Catalyst (e.g., Pd/C), NH₃. |

| Waste Profile | Generates significant metallic and organic byproducts. | Primarily water. Catalyst can be recycled. |

| Environmental Impact | Higher | Lower |

Exploration of Novel Catalytic Transformations Involving this compound

As a chiral building block, this compound can serve as a substrate in various catalytic transformations to generate more complex and valuable molecules. The electronic effects of the adjacent gem-difluoro group can influence the reactivity of the amine, opening avenues for novel chemical transformations.

Future research should explore:

C-N Cross-Coupling Reactions: Utilizing this compound as a coupling partner in palladium-, copper-, or nickel-catalyzed reactions (e.g., Buchwald-Hartwig amination) to synthesize complex aryl or heteroaryl amines.

Asymmetric Catalysis: Employing the amine as a directing group or substrate in catalyst-controlled C-H functionalization reactions to modify the propyl backbone with high stereoselectivity.

Enzyme-Catalyzed Reactions: Using enzymes like transaminases or lipases to perform kinetic resolutions or stereoselective acylations, leveraging the unique steric and electronic properties of the substrate.

Mechanistic Elucidation of Underexplored Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods. The interplay between the nucleophilic amine and the electron-withdrawing difluoromethyl group in this compound presents interesting mechanistic questions.

Prospective research areas include:

Computational Studies: Employing density functional theory (DFT) to model transition states and reaction pathways for key synthetic steps, such as aminofluorination or the reduction of precursor imines. researchgate.net This can provide insights into the origins of stereoselectivity and reactivity.

Kinetic Analysis: Performing kinetic studies on catalytic reactions involving this compound to determine rate laws and catalyst resting states, which can guide the development of more efficient catalytic systems.

Spectroscopic Interrogation: Using in situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reactive intermediates, providing direct evidence for proposed mechanistic pathways.

Design and Synthesis of Derivatives for Specific Research Probes

The unique physicochemical properties imparted by the gem-difluoro group make this compound an attractive scaffold for creating specialized chemical tools for biological and materials research. The primary amine serves as a convenient handle for derivatization.

Future efforts could be directed towards:

Fluorogenic Probes: Attaching the amine to a fluorophore scaffold to create probes for detecting specific enzymes or metal ions, where binding events could modulate fluorescence. researchgate.net

Bioactive Compound Libraries: Using the amine as a building block in parallel synthesis to generate libraries of novel compounds for screening against biological targets like kinases or proteases. mdpi.com The difluoro group can enhance metabolic stability or binding affinity.

Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides, diazirines) to create probes that can be used to identify the binding partners of bioactive molecules in complex biological systems.

Table 2: Potential Derivatives and Their Research Applications

| Derivative Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Amides/Sulfonamides | Acylation with carboxylic acids, sulfonyl chlorides. | Creation of libraries for high-throughput screening in drug discovery. |

| N-Aryl Amines | Buchwald-Hartwig amination. | Synthesis of novel ligands for materials science or medicinal chemistry. |

| Fluorescent Probes | Coupling with fluorophores like naphthalimides. | Probes for bioimaging and sensing applications. researchgate.net |

| Biotinylated Derivatives | Amidation with activated biotin. | Tools for affinity-based protein purification and target identification. |

Expanding the Chiral Pool via Enantioselective Synthesis and Resolution

Access to enantiomerically pure this compound is critical for its application in pharmaceuticals and chiral materials. Both asymmetric synthesis and chiral resolution are viable strategies that warrant further investigation.

Key research goals include:

Asymmetric Synthesis: Developing highly stereocontrolled methods, such as the asymmetric reduction of a precursor ketimine or the catalytic addition of fluorinated nucleophiles to imines, guided by chiral catalysts or auxiliaries. nih.gov

Classical Resolution: Systematically screening chiral resolving agents, such as enantiopure forms of tartaric acid or camphorsulfonic acid, to form diastereomeric salts that can be separated by fractional crystallization. wikipedia.orgclockss.org The efficiency of such processes depends heavily on the choice of acid and crystallization solvent.

Enzymatic Resolution: Exploring kinetic resolution catalyzed by enzymes, particularly lipases, which can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted amine from the acylated product. google.comresearchgate.net This approach often provides high enantiomeric excess under mild conditions.

Table 3: Overview of Chiral Resolution Strategies

| Method | Principle | Advantages | Key Research Challenge |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral acid to form separable diastereomeric salts. wikipedia.org | Scalable, well-established technology. | Finding an optimal acid/solvent combination for efficient crystallization. |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. google.com | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for one enantiomer without a racemization step. rsc.org |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | High purity, applicable to small quantities. | Can be expensive and difficult to scale up. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or reagent. nih.gov | High theoretical yield (up to 100%), avoids discarding one enantiomer. | Development of a highly efficient and selective catalyst. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,1-Difluoropropan-2-amine, and how do solvent/base choices influence yield?

- Methodological Answer : Synthesis typically involves fluorination of a ketone precursor followed by reductive amination. For fluorination, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to stabilize intermediates and enhance nucleophilic substitution efficiency . Reductive amination may employ sodium cyanoborohydride (NaBH₃CN) in methanol under controlled pH (e.g., acetic acid buffer) to minimize side reactions. Yield optimization requires precise temperature control (40–60°C) and inert atmospheres to prevent decomposition .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Post-synthesis purification often combines liquid-liquid extraction (using dichloromethane/water) to remove polar byproducts, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) for isomer separation. For higher purity, fractional distillation under reduced pressure (50–70°C, 10–15 mmHg) is recommended. Crystallization using ethanol/water mixtures can further isolate the amine hydrochloride salt .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹⁹F NMR : Peaks at δ -120 to -130 ppm confirm the presence of two equivalent fluorine atoms.

- ¹H NMR : Methyl groups adjacent to the amine appear as singlets (δ 1.2–1.5 ppm), while amine protons show broad peaks (δ 2.5–3.5 ppm) .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the presence of two fluorine atoms influence the reactivity of this compound compared to non-fluorinated analogs?